BenchChemオンラインストアへようこそ!

A-57696

CCK-B receptor Receptor selectivity Radioligand binding

A-57696 is a unique cholecystokinin (CCK) receptor ligand with a dual functional profile: competitive CCK-A antagonist (Kd 4.7–6.8 µM) and partial CCK-B/gastrin agonist (80% maximal CCK-8 response). This 600-fold selectivity makes it irreplaceable for studies of biased agonism, receptor reserve, and ex vivo models. Researchers investigating CCK-B pathways in oncology or requiring a peptide-based comparator for SAR studies will find this compound essential.

Molecular Formula C35H47N7O8
Molecular Weight 693.8 g/mol
CAS No. 125598-87-0
Cat. No. B1666398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-57696
CAS125598-87-0
SynonymsA 57696
A-57696
Boc-Trp-Leu-Asp-Phe-NHNH2
L-Phenylalanine, N-(N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-tryptophyl)-L-leucyl)-L-alpha-aspartyl)-, 1-hydrazide
t-butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalanine-hydrazide
tert-butyloxycarbonyl-Trp-Leu-Asp-Phe-NHNH2
Molecular FormulaC35H47N7O8
Molecular Weight693.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)C(=O)NN)C=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
InChIInChI=1S/C35H47N7O8/c1-20(2)14-27(31(46)40-29(19-44)33(48)38-24(18-43)15-21-10-12-22(13-11-21)30(45)42-36)39-32(47)28(41-34(49)50-35(3,4)5)16-23-17-37-26-9-7-6-8-25(23)26/h6-13,17-18,20,24,27-29,37,44H,14-16,19,36H2,1-5H3,(H,38,48)(H,39,47)(H,40,46)(H,41,49)(H,42,45)/t24-,27-,28-,29-/m0/s1
InChIKeyXUIILZAJJORFPN-JSRHHAARSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-57696 (CAS 125598-87-0): A Selective Cortical CCK-B Antagonist with Distinct Partial Agonist Activity for Cholecystokinin Receptor Research


A-57696 (tert-butyloxycarbonyl-Trp-Leu-Asp-Phe-NHNH₂) is a cholecystokinin (CCK) antagonist with pronounced selectivity for cortical CCK-B receptors (IC₅₀ = 25 nM) over peripheral CCK-A receptors (IC₅₀ = 15 µM), representing an approximate 600-fold selectivity [1]. It functions as a competitive antagonist at CCK-A receptors (pancreas and gallbladder) while exhibiting partial agonist activity at CCK-B/gastrin receptors in human NCI-H345 cells, achieving 80% of the maximal CCK-8 response [1]. This dual functional profile—antagonist at peripheral CCK-A receptors, partial agonist at CCK-B/gastrin receptors—distinguishes A-57696 from both pure antagonists and full agonists within the CCK receptor ligand class [1].

Why Generic CCK Antagonists Cannot Substitute for A-57696 in CCK-B/Gastrin Receptor Investigations


CCK receptor ligands exhibit divergent functional profiles across CCK-A and CCK-B subtypes that preclude simple substitution. A-57696 displays a unique functional dichotomy: competitive antagonism at CCK-A receptors (Kd = 4.7–6.8 µM in pancreatic assays; Kd = 19 µM in gallbladder) [1] versus partial agonism at CCK-B/gastrin receptors (80% of maximal CCK-8 response) [1]. In contrast, L-365,260 is a pure CCK-B antagonist with high affinity (Ki = 2.0 nM) [2], while devazepide is a pure CCK-A antagonist (IC₅₀ = 0.26 nM) with no intrinsic agonist activity [3]. These fundamental differences in receptor subtype selectivity and intrinsic efficacy render A-57696 functionally non-interchangeable with other CCK ligands.

A-57696 (125598-87-0) Quantitative Differentiation Evidence: Receptor Selectivity, Functional Antagonism, and Partial Agonism Compared to CCK Reference Ligands


A-57696 Displays 600-Fold Selectivity for Cortical CCK-B over Pancreatic CCK-A Receptors—A Reversed Selectivity Profile Compared to Devazepide

In competitive radioligand binding assays using ¹²⁵I-Bolton-Hunter-CCK-8, A-57696 exhibits an IC₅₀ of 25 nM at guinea pig cortical CCK-B receptors, compared to 15 µM at pancreatic CCK-A receptors—a 600-fold selectivity for CCK-B over CCK-A [1]. By contrast, devazepide (L-364,718) demonstrates potent CCK-A antagonism (IC₅₀ = 0.26 nM) with >1000-fold selectivity for CCK-A over CCK-B [2]. L-365,260, a CCK-B-selective ligand, exhibits a Ki of 2.0 nM at brain CCK-B receptors [3]. The selectivity hierarchy differs markedly: devazepide favors CCK-A, L-365,260 favors CCK-B with higher absolute affinity, and A-57696 favors CCK-B with moderate affinity but uniquely combines this with partial agonist activity (see Evidence Item 3).

CCK-B receptor Receptor selectivity Radioligand binding

A-57696 Functions as a Competitive CCK-A Antagonist in Pancreatic Acinar Cells with Defined Kd Values (4.7–6.8 µM)

In functional assays using guinea pig pancreatic acini, A-57696 acts as a competitive antagonist of CCK-8-stimulated amylase secretion and phosphoinositide breakdown. Schild analysis yielded Kd values of 4.7 µM for inhibition of amylase secretion and 6.8 µM for inhibition of phosphoinositide turnover [1]. These values establish the functional antagonist potency at native CCK-A receptors in a physiologically relevant exocrine tissue. For comparison, devazepide inhibits CCK-8-induced amylase release in rat pancreatic acini with an IC₅₀ of 25.4 nM [2], approximately 185-fold more potent than A-57696's functional Kd. This quantitative difference underscores that A-57696 is a relatively weak CCK-A antagonist, consistent with its CCK-B selectivity.

CCK-A receptor Pancreatic amylase secretion Phosphoinositide turnover

A-57696 Exhibits Partial Agonism at Human CCK-B/Gastrin Receptors (80% of Maximal CCK-8 Response)—A Property Absent in L-365,260 and Devazepide

In NCI-H345 human small cell lung cancer cells expressing CCK-B/gastrin receptors, A-57696 behaves as a partial agonist, stimulating calcium mobilization to 80% of the maximal response elicited by the full agonist CCK-8 [1]. This partial agonist activity is functionally significant: A-57696 and CCK-8 mutually inhibit each other in calcium mobilization assays, and the stimulatory effect of A-57696 is reversed by the CCK-B-selective antagonist (R)-L-365,260 (100 nM) but not by the CCK-A-selective (S)-L-365,260 enantiomer [1]. In contrast, L-365,260 and devazepide are pure antagonists lacking intrinsic agonist activity at their respective receptor subtypes [2].

CCK-B/gastrin receptor Partial agonism Calcium mobilization

A-57696 Lacks Gallbladder Contractile Activity and Antagonizes CCK-8-Induced Contraction with a Kd of 19 µM

In guinea pig gallbladder strip preparations, A-57696 at 100 µM did not elicit contraction, confirming the absence of CCK-A agonist activity in this tissue. Furthermore, A-57696 inhibited CCK-8-induced gallbladder contractions with a Kd of 19 µM determined by Schild analysis [1]. For comparison, devazepide is a potent inhibitor of CCK-8-induced gallbladder contraction with reported IC₅₀ values in the sub-nanomolar range [2], while L-365,260 exhibits minimal activity at this peripheral CCK-A-mediated response. The weak gallbladder antagonism of A-57696 is consistent with its CCK-B selectivity and reinforces its functional distinction from potent CCK-A antagonists.

Gallbladder contraction CCK-A receptor Functional antagonism

Binding Site Characterization: A-57696 Labels CCK-A Receptors in Guinea Pig Pancreas and Gallbladder with Similar Affinity to CCK-8 and Gastrin

Parallel binding studies using ¹²⁵I-Bolton-Hunter-CCK-8 and ¹²⁵I-gastrin in guinea pig pancreas and gallbladder membranes revealed that binding sites labeled by these two radioligands display similar affinities for CCK-8, desulfated CCK-8, gastrin, A-57696, and both enantiomers of L-365,260 [1]. This indicates that A-57696 recognizes the same population of CCK-A receptors as the endogenous ligands, despite its 600-fold CCK-B selectivity. This binding profile confirms that A-57696 is a bona fide CCK-A receptor ligand, albeit with low affinity, rather than a compound that fails to interact with CCK-A receptors entirely.

Radioligand binding CCK-A receptor Receptor pharmacology

Optimal Research Applications for A-57696 (125598-87-0) Based on Quantified Selectivity and Functional Profile


Investigating CCK-B/Gastrin Receptor Partial Agonism in Human Cancer Cell Models

A-57696 is uniquely suited for studies requiring partial agonist activation of CCK-B/gastrin receptors, as demonstrated by its 80% maximal calcium mobilization response in NCI-H345 human small cell lung cancer cells [1]. This property cannot be replicated with pure antagonists like L-365,260 or devazepide. Researchers studying biased agonism, receptor reserve, or the therapeutic potential of partial CCK-B receptor activation in oncology should select A-57696 as the reference compound.

CCK-A Receptor Antagonism Studies Requiring Concurrent CCK-B Partial Agonism

The dual functional profile of A-57696—competitive CCK-A antagonism (Kd = 4.7–6.8 µM in pancreas, 19 µM in gallbladder) combined with CCK-B partial agonism [1]—enables experimental designs where both receptor subtypes must be engaged simultaneously. This is particularly valuable in ex vivo tissue preparations or in vivo models where endogenous CCK tone is present and the net physiological outcome depends on integrated CCK-A and CCK-B signaling.

Radioligand Binding Studies Distinguishing CCK-A and CCK-B Receptor Populations

With its 600-fold selectivity for cortical CCK-B receptors (IC₅₀ = 25 nM) over pancreatic CCK-A receptors (IC₅₀ = 15 µM) [1], A-57696 serves as a discriminating ligand for defining CCK-B versus CCK-A receptor populations in heterogeneous tissue preparations. When used in conjunction with CCK-A-selective devazepide and CCK-B-selective L-365,260, A-57696 provides a third pharmacological tool with intermediate selectivity that helps validate receptor subtype assignments.

Peptide-Based CCK Antagonist Structural Studies and SAR Investigations

As a C-terminal hydrazide analogue of Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂) [1], A-57696 represents a distinct chemical class among CCK receptor ligands—a peptide derivative rather than a benzodiazepine (devazepide) or benzodiazepine-related urea (L-365,260). Structure-activity relationship studies aimed at understanding the molecular determinants of CCK receptor activation and antagonism benefit from including A-57696 as a peptide-based comparator to non-peptide antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-57696

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.